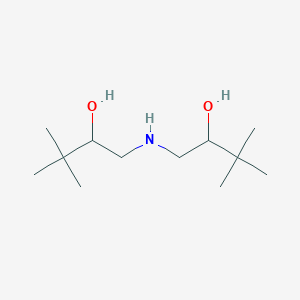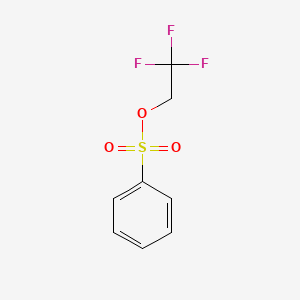
2,2,2-Trifluoroethyl benzenesulfonate
Übersicht
Beschreibung
2,2,2-Trifluoroethyl benzenesulfonate is an organic compound with the molecular formula C8H7F3O3S. It is a sulfonate ester derived from benzenesulfonic acid and 2,2,2-trifluoroethanol. This compound is known for its reactivity and is used in various chemical synthesis processes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2,2,2-Trifluoroethyl benzenesulfonate can be synthesized through the reaction of benzenesulfonyl chloride with 2,2,2-trifluoroethanol in the presence of a base such as pyridine. The reaction typically occurs under mild conditions and yields the desired sulfonate ester .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity of the product .
Analyse Chemischer Reaktionen
Types of Reactions
2,2,2-Trifluoroethyl benzenesulfonate undergoes various chemical reactions, including:
Nucleophilic substitution: This compound is highly reactive towards nucleophiles, leading to the substitution of the trifluoroethyl group.
Hydrolysis: In the presence of water, it can hydrolyze to form benzenesulfonic acid and 2,2,2-trifluoroethanol.
Common Reagents and Conditions
Common reagents used in reactions with this compound include nucleophiles such as amines, alcohols, and thiols. The reactions typically occur under mild conditions, often at room temperature or slightly elevated temperatures .
Major Products Formed
The major products formed from reactions involving this compound depend on the nucleophile used. For example, reaction with an amine would yield a trifluoroethylamine derivative, while reaction with an alcohol would produce a trifluoroethyl ether .
Wissenschaftliche Forschungsanwendungen
2,2,2-Trifluoroethyl benzenesulfonate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of trifluoroethylated compounds.
Biology: It serves as a tool for modifying biomolecules, aiding in the study of protein and enzyme functions.
Medicine: The compound is explored for its potential in drug development, especially in the synthesis of fluorinated pharmaceuticals.
Wirkmechanismus
The mechanism of action of 2,2,2-Trifluoroethyl benzenesulfonate involves its reactivity as an electrophile. It readily reacts with nucleophiles, leading to the substitution of the trifluoroethyl group. This reactivity is attributed to the electron-withdrawing effect of the trifluoromethyl group, which makes the carbon atom more susceptible to nucleophilic attack .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2,2-Trifluoroethyl p-toluenesulfonate: Similar in structure but with a methyl group on the benzene ring.
2,2,2-Trifluoroethyl methanesulfonate: Contains a methanesulfonate group instead of a benzenesulfonate group.
Uniqueness
2,2,2-Trifluoroethyl benzenesulfonate is unique due to its combination of a trifluoroethyl group and a benzenesulfonate group, which imparts distinct reactivity and properties. This makes it particularly useful in specific synthetic applications where both fluorination and sulfonation are desired .
Eigenschaften
IUPAC Name |
2,2,2-trifluoroethyl benzenesulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F3O3S/c9-8(10,11)6-14-15(12,13)7-4-2-1-3-5-7/h1-5H,6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABRHGSTXPVUNBK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)OCC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80304593 | |
| Record name | 2,2,2-trifluoroethyl benzenesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80304593 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
339-48-0 | |
| Record name | NSC166422 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=166422 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,2,2-trifluoroethyl benzenesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80304593 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
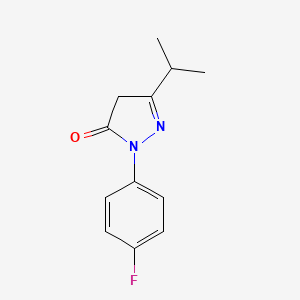
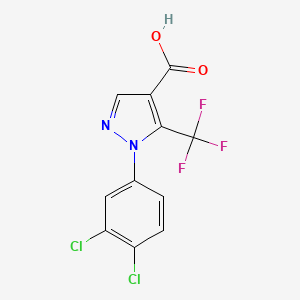
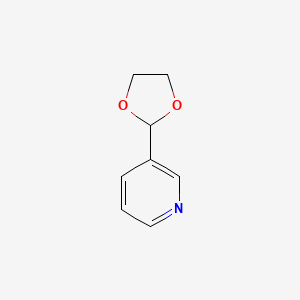
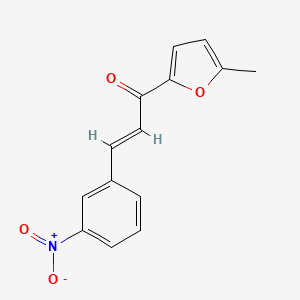
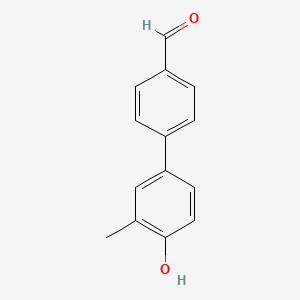


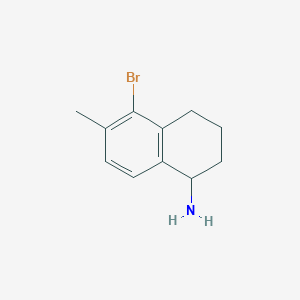

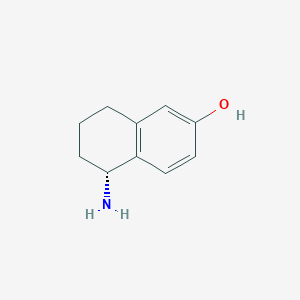
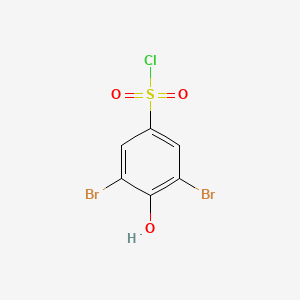
![4-Iodo-1,2,4,5-tetrahydrobenzo[c]azepin-3-one](/img/structure/B6353636.png)
